Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
Tert-butyl 2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Scientific Research Applications
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound that has potential applications in medicinal chemistry and organic synthesis . .
Mode of Action
The mode of action of Tert-butyl 2,9-diazaspiro[5It is known to be used as a reagent and intermediate in organic synthesis reactions
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2,9-diazaspiro[5It is known that it can be used to synthesize biologically active molecules, such as antitumor agents and antibiotics , suggesting that it may interact with biochemical pathways related to these functions.
Result of Action
The molecular and cellular effects of Tert-butyl 2,9-diazaspiro[5As an intermediate in organic synthesis reactions, it is likely to contribute to the formation of other biologically active compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2,9-diazaspiro[5It is known that the compound is sensitive to light and should be stored in a refrigerator .
Biochemical Analysis
Biochemical Properties
It is known to be involved in several organic synthesis reactions and has potential application value in the field of medicinal chemistry . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of a suitable amine with a tert-butyl ester. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amine under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Uniqueness
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14/h15H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFBOGXIVNMTCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634061 |
Source
|
Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-03-7 |
Source
|
Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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